molecular formula C14H10Cl2O3 B3104695 4-(3,4-Dichlorophenoxymethyl)benzoic acid CAS No. 149288-42-6

4-(3,4-Dichlorophenoxymethyl)benzoic acid

Cat. No. B3104695
CAS RN: 149288-42-6
M. Wt: 297.1 g/mol
InChI Key: UWBZBSMZGHDZTA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxymethyl)benzoic acid is an organic compound . It consists of a carboxyl group attached to a benzene ring . This compound is a versatile material used in scientific research and exhibits complex properties that make it suitable for various applications, including drug development, organic synthesis, and material science.

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives, such as “4-(3,4-Dichlorophenoxymethyl)benzoic acid”, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .

Use in Plastics, Adhesives, and Coatings

“this compound” and its derivatives are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants

These compounds have potential biological activities, including acting as antioxidants . This makes them useful in various industries, including food preservation and cosmetics .

Ultraviolet Absorbers

“this compound” and its derivatives can absorb ultraviolet light, making them useful in products like sunscreens .

Flame Retardants

These compounds are used as flame retardants . They are commonly used in the production of materials that require high flame resistance .

Anti-tumor and Anti-inflammatory Effects

Some derivatives of “this compound” have been found to have potential anti-tumor and anti-inflammatory effects .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from “this compound”, have shown promising antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

properties

IUPAC Name

4-[(3,4-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-6-5-11(7-13(12)16)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBZBSMZGHDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262952
Record name 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149288-42-6
Record name 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149288-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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